

Application Notes and Protocols for tat-M2NX in Rodent Models of Stroke

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of tat-M2NX, a novel peptide inhibitor of the Transient Receptor Potential Melastatin 2 (TRPM2) channel, in rodent models of ischemic stroke. The information compiled herein is intended to facilitate the design and execution of preclinical studies aimed at evaluating the neuroprotective potential of this compound.

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of pathological events initiated by the interruption of blood flow to the brain. The TRPM2 channel, a calcium-permeable ion channel activated by oxidative stress and adenosine diphosphate ribose (ADPR) metabolites, has been identified as a key contributor to neuronal injury following ischemia.[1][2][3] tat-M2NX is a potent and specific antagonist of the TRPM2 channel.[1][3] It is a cell-permeable peptide designed to cross the blood-brain barrier and inhibit TRPM2 activation by preventing ligand binding. Preclinical studies have demonstrated its neuroprotective efficacy in rodent models of stroke, suggesting its potential as a therapeutic agent.

Mechanism of Action

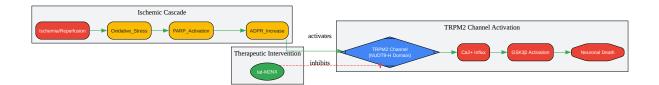


Methodological & Application

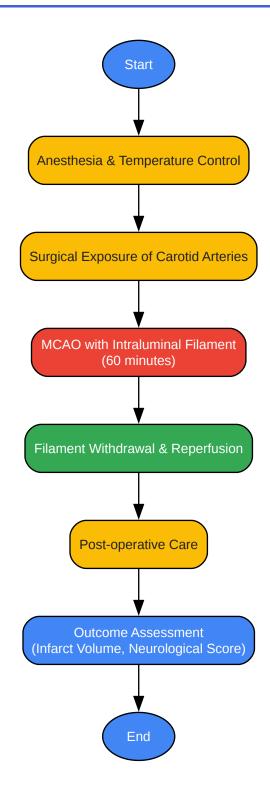
Check Availability & Pricing

tat-M2NX exerts its neuroprotective effects by specifically targeting the TRPM2 ion channel. During an ischemic event, the production of reactive oxygen species (ROS) leads to DNA damage and the activation of poly(ADP-ribose) polymerase (PARP). This results in the accumulation of ADPR, which binds to the NUDT9-H domain on the C-terminus of the TRPM2 channel, causing its activation. TRPM2 activation leads to an influx of Ca2+, contributing to cellular dysfunction and neuronal death. tat-M2NX is designed to interact with the ADPR binding pocket of the NUDT9-H domain, thereby preventing channel activation and the subsequent detrimental downstream signaling. One of the downstream pathways inhibited by tat-M2NX is the activation of Glycogen Synthase Kinase 3 Beta (GSK3β), a process linked to neuronal apoptosis.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Characterization and Optimization of the Novel Transient Receptor Potential Melastatin 2 Antagonist tatM2NX PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and Optimization of the Novel Transient Receptor Potential Melastatin 2 Antagonist tatM2NX - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for tat-M2NX in Rodent Models of Stroke]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821555#how-to-use-tatm2nx-in-rodent-models-of-stroke]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com